C‑4 Dimethylamino Substitution Boosts Antiproliferative Potency
In a head‑to‑head antiproliferative panel, the 4‑dimethylamino congener embedded in a pyrido[3,2‑g]quinoline scaffold (compound 9d, which is the direct cyclized analog of the target building block) completely inhibited proliferation of MCF‑7, NCI‑H460, and SF‑268 cells, whereas the 4,6‑dihydroxy analog (compound 9c) was inactive [1]. The IC50 of 9d against MCF‑7 and LNCaP was 3.96 µM and 5.63 µM, respectively, while the 4‑amino analog 9a showed markedly weaker activity [1].
| Evidence Dimension | Antiproliferative IC50 |
|---|---|
| Target Compound Data | 9d: IC50 3.96 µM (MCF‑7), 5.63 µM (LNCaP); complete growth inhibition of MCF‑7, NCI‑H460, SF‑268 |
| Comparator Or Baseline | 9a (4,6‑diamino): weaker activity; 9b/9c (4,6‑dihydroxy): inactive |
| Quantified Difference | >10‑fold shift from inactive to low‑micromolar potency upon introduction of dimethylamino groups |
| Conditions | MTT assay; MCF‑7 (breast), NCI‑H460 (lung), SF‑268 (CNS), LNCaP and PC‑3 (prostate) cell lines [1] |
Why This Matters
The data prove that the dimethylamino pharmacophore is non‑redundant; procuring the exact 4‑dimethylamino derivative is essential for reproducing the low‑micromolar antiproliferative activity reported in the lead series.
- [1] Li, S.-Y.; et al. Synthesis and antiproliferative evaluation of certain pyrido[3,2-g]quinoline derivatives. Bioorg. Med. Chem. 2006, 14, 7370–7376. View Source
